1,13-Tetradecadiene is an organic compound classified as an alkene, characterized by a linear chain structure comprising 14 carbon atoms and two double bonds located between the first and thirteenth carbon atoms. Its chemical formula is C14H26, and it has a molecular weight of 194.3562 g/mol. The presence of these double bonds contributes to the compound's rigidity and provides reactive sites for further chemical modifications . Although not widely abundant in nature, 1,13-tetradecadiene can be synthesized from various hydrocarbons and serves as a potential intermediate in organic synthesis.
Currently, there is no documented information on a specific mechanism of action for 1,13-tetradecadiene in biological systems.
Additionally, the compound can undergo reactions typical of alkenes, such as electrophilic additions and polymerization, depending on the conditions and reagents used .
1,13-Tetradecadiene can be synthesized through several methods:
These synthetic pathways allow for the generation of 1,13-tetradecadiene in laboratory settings for research and industrial applications.
While specific applications of 1,13-tetradecadiene are not extensively documented, its structural characteristics suggest potential uses in:
Research has shown that 1,13-tetradecadiene interacts with silicon surfaces through non-covalent intermolecular forces. A study demonstrated that one double bond of 1,13-tetradecadiene reacts preferentially with different facets of silicon surfaces (Si(111)7x7), indicating unique interaction dynamics that could be relevant for material applications .
Several compounds share structural similarities with 1,13-tetradecadiene, primarily due to their diene characteristics or linear alkene structures. Here are some notable comparisons:
| Compound Name | Chemical Formula | Number of Double Bonds | Unique Characteristics |
|---|---|---|---|
| 1,9-Nonadiene | C9H16 | 2 | Shorter carbon chain; more volatile |
| 1,11-Dodecadiene | C12H22 | 2 | Similar reactivity; longer chain |
| Tetradecene | C14H28 | 1 | Saturated; lacks one double bond |
| 1,3-Hexadiene | C6H10 | 2 | Shorter chain; more reactive due to position of double bonds |
The uniqueness of 1,13-tetradecadiene lies in its specific positioning of double bonds and its potential applications in organic synthesis that differ from those of similar compounds .
Grignard reagent-based synthesis represents one of the most fundamental and widely utilized approaches for the formation of carbon-carbon bonds in the preparation of 1,13-tetradecadiene [1] [2]. The methodology employs organomagnesium compounds of the general formula RMgX, where R represents an organic residue and X denotes a halogen, typically chlorine, bromine, or iodine [1] [3]. These reagents exhibit exceptional reactivity and good chemoselectivity, making them particularly suitable for the construction of long-chain alkene systems [2].
The synthesis protocol typically involves the reaction of organic halides with magnesium metal in ethereal solvents, most commonly diethyl ether or tetrahydrofuran [3]. An ether solvent is essential for the reaction, as it provides the necessary coordination to stabilize the organomagnesium species [3]. The mechanism of Grignard reagent formation has been extensively studied, with research indicating that the process occurs at the magnesium surface through a combination of single-electron transfer and radical intermediates [4].
In the context of 1,13-tetradecadiene synthesis, Grignard reagents can be employed in several strategic approaches. One prominent method involves the coupling of appropriately functionalized Grignard reagents with electrophilic partners to construct the fourteen-carbon chain with terminal double bonds [5] [2]. The reaction typically proceeds under carefully controlled conditions, with temperatures ranging from 0°C to reflux, depending on the specific substrates and desired selectivity [2].
The stereoselectivity and regioselectivity of Grignard-based syntheses can be influenced by various factors, including the nature of the halide leaving group, solvent choice, and reaction temperature [6]. Recent mechanistic studies have revealed that the halide effect plays a crucial role in determining the diastereoselectivity of these reactions, with different halides promoting distinct reaction pathways [6].
Quality control in Grignard-based synthesis requires careful monitoring of moisture and oxygen levels, as these reagents are highly sensitive to both water and air [7]. The standardization and control of Grignard reactions have been significantly improved through the implementation of online nuclear magnetic resonance monitoring, allowing for real-time adjustments of reaction parameters [7].
Catalytic coupling reactions have emerged as powerful tools for the stereoselective synthesis of conjugated and non-conjugated dienes, including 1,13-tetradecadiene [8] [9]. These methodologies offer several advantages over stoichiometric approaches, including improved atom economy, reduced waste generation, and enhanced selectivity control [8].
Transition metal-catalyzed cross-coupling reactions represent a major class of diene-forming methodologies [8]. Palladium-catalyzed systems, particularly those employing bisphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, have demonstrated exceptional utility in the formation of 1,13-tetradecadiene through various coupling strategies [5] [10]. These catalysts facilitate the formation of carbon-carbon bonds between vinyl halides and organometallic reagents with high efficiency and selectivity [5].
Nickel-catalyzed reductive coupling represents another significant advancement in diene synthesis [11]. The methodology enables the cross-coupling of vinyl halides under mild conditions, providing access to 1,3-dienes with moderate to good yields [11]. The reaction mechanism involves the formation of organonickel intermediates that undergo reductive elimination to form the desired carbon-carbon bonds [11].
Copper-mediated coupling reactions have also shown promise for diene formation [12]. A notable development is the hydrogen-mediated carbon-carbon coupling reaction utilizing copper/N-heterocyclic carbene complexes [12]. This methodology delivers 1,4-dienes with high chemo-, regio-, and stereoselectivity without isomerization to thermodynamically more stable conjugated systems [12].
Dual-catalyzed systems have recently gained attention for their ability to facilitate intermolecular reductive coupling reactions [13]. These systems combine the advantages of multiple catalytic cycles to achieve transformations that would be difficult or impossible with single-catalyst approaches [13]. The methodology has been successfully applied to the coupling of dienes with various electrophiles, including ketones and aldehydes [13].
Mechanistic studies of nickel and copper dual catalyst systems have revealed the intricate details of cooperative catalysis in asymmetric carbon-carbon bond formation [9]. The bimetallic systems exhibit remarkable substrate scope, accommodating both cyclic and acyclic stabilized nucleophiles as well as aryl- and alkyl-substituted 1,3-dienes [9]. The stereoselectivity of these reactions is controlled by the turnover-limiting proton-transfer step between the metal centers [9].
The transition from laboratory-scale synthesis to industrial production of 1,13-tetradecadiene presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [14] [15]. Scale-up considerations encompass reaction engineering, catalyst economics, process safety, and environmental compliance [14].
Catalyst cost represents one of the most significant barriers to industrial implementation [14]. Metallocene catalysts, while highly effective for laboratory synthesis, are prohibitively expensive for large-scale production [14]. The development of alternative catalyst systems that maintain high activity and selectivity while reducing cost is a critical research priority [14]. Catalyst recycling and recovery strategies have been investigated as potential solutions, but the technical challenges associated with separation and regeneration often limit their practical applicability [14].
Process intensification through continuous flow methodologies offers significant advantages over traditional batch processes . Continuous flow reactors enable better control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles . For 1,13-tetradecadiene production, continuous flow systems can optimize reaction conditions and enhance yield while minimizing the formation of undesired byproducts .
The formation of long-chain branched polymers during metallocene-catalyzed processes presents a unique challenge for diene production [15] [17]. While controlled branching can be beneficial for certain polymer applications, it represents a significant impediment for the production of pure 1,13-tetradecadiene [15]. Understanding the mechanistic factors that influence branching, including the role of macromer incorporation and the effect of metallocene structure, is essential for developing selective synthesis protocols [15] [17].
Safety considerations are paramount in industrial diene production, particularly when dealing with highly reactive organometallic reagents and flammable solvents [18]. The handling of Grignard reagents and other air- and moisture-sensitive compounds requires specialized equipment and protocols to ensure worker safety and process reliability [18]. Automated systems and improved process control can help mitigate these risks while maintaining production efficiency [18].
Environmental impact assessment and mitigation represent increasingly important aspects of industrial chemical production [18]. Solvent selection, waste minimization, and catalyst disposal must be carefully considered in the design of sustainable production processes [18]. Green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, are being integrated into process development efforts [18].
Equipment requirements for industrial-scale production include specialized reactors capable of maintaining inert atmospheres, efficient separation systems, and robust analytical monitoring capabilities [18]. The capital investment required for such equipment can be substantial, necessitating careful economic analysis to ensure project viability [18].
The purification of 1,13-tetradecadiene requires sophisticated separation techniques capable of distinguishing between structurally similar compounds and removing trace impurities that could affect product quality [19] [20]. Column chromatography remains the gold standard for laboratory-scale purification, offering excellent resolution and high purity products [19] [21].
Column chromatography protocols for 1,13-tetradecadiene typically employ silica gel as the stationary phase with carefully optimized solvent systems [21] [22]. The differential adsorption of compounds on silica gel enables the separation of 1,13-tetradecadiene from closely related isomers and byproducts [21]. Successful chromatographic separation requires precise control of solvent polarity, with gradient elution often employed to achieve optimal resolution [22]. The compound typically elutes at Rf values of approximately 0.2-0.4 in non-polar solvent systems, with gradual increases in polar solvent content facilitating separation from more polar impurities [22].
Fractional distillation represents the most practical approach for industrial-scale purification of 1,13-tetradecadiene [23] [24]. The technique exploits differences in boiling points to achieve separation, with the compound's boiling point of approximately 58-60°C at 0.1 mmHg providing a suitable window for purification [25]. Industrial fractional distillation systems employ sophisticated column designs with multiple theoretical plates to achieve the resolution required for high-purity products [24]. The process requires careful control of temperature, pressure, and reflux ratio to optimize separation efficiency while minimizing thermal degradation [24].
Quality control methodologies for 1,13-tetradecadiene must address both chemical purity and structural integrity [19] [20]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for purity assessment, with both proton and carbon-13 NMR providing detailed structural information [19]. Infrared spectroscopy offers complementary analytical capabilities, particularly for monitoring degradation pathways and identifying functional group transformations [19].
Gas chromatography-mass spectrometry provides highly sensitive detection and quantification of impurities, with detection limits often in the parts-per-million range [20]. The technique is particularly valuable for identifying trace contaminants that could affect product performance in downstream applications [20]. High-performance liquid chromatography offers alternative separation capabilities, especially for compounds that are thermally labile or have limited volatility [20].
Near-infrared spectroscopy has emerged as a rapid analytical technique for process monitoring and quality control [20] [26]. The method enables real-time analysis of product purity and composition, facilitating immediate process adjustments to maintain product quality [26]. This approach is particularly valuable for industrial applications where rapid analytical turnaround is essential for process optimization [26].
Analytical method validation is critical for ensuring reliable quality control results [18]. This includes establishing detection limits, precision, accuracy, and robustness for all analytical procedures [18]. Regular calibration and maintenance of analytical instruments are essential for maintaining data quality and regulatory compliance [18].
Storage and handling considerations play important roles in maintaining product quality throughout the supply chain [19]. 1,13-tetradecadiene is sensitive to oxidation and polymerization, requiring careful control of storage conditions including temperature, atmosphere, and container materials [19]. The development of stabilizer systems and optimized packaging solutions helps ensure product integrity during transport and storage [19].
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